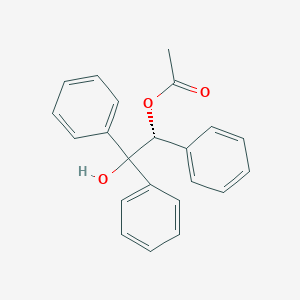

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

Beschreibung

(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (CAS: 95061-47-5), commonly abbreviated as (R)-HYTRA, is a chiral auxiliary reagent with the molecular formula C₂₂H₂₀O₃ and a molecular weight of 332.39 g/mol . It is synthesized via acetylation of (R)-(+)-1,1,2-triphenylethanediol using acetyl chloride in dichloromethane (CH₂Cl₂) and pyridine at 0–5°C . The compound exhibits a melting point of 248–252°C and is widely used in stereoselective aldol reactions to synthesize non-racemic β-hydroxycarboxylic acids . Its enantiomer, (S)-(−)-HYTRA, is similarly prepared from (S)-(+)-mandelic acid derivatives .

Eigenschaften

IUPAC Name |

[(1R)-2-hydroxy-1,2,2-triphenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZCXZLVDUDHP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357412 | |

| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95061-47-5 | |

| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Reagents

The most widely documented method involves scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) as a Lewis acid catalyst. In a representative procedure, (R)-(+)-1,1,2-triphenylethane-1,2-diol (35.0 g, 0.121 mol) is dissolved in anhydrous acetonitrile (500 mL) under nitrogen, followed by acetic anhydride (17.1 mL, 0.181 mol) and Sc(OTf)₃ (1.23 g, 2.5 mmol, 2 mol%). The reaction proceeds at room temperature with mechanical stirring, avoiding exothermic side reactions.

Procedure and Workup

After 24 hours, the mixture is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and dried over magnesium sulfate. Solvent removal yields a crude solid, which is recrystallized from ethyl acetate/hexane (1:3) to afford HYTRA as colorless crystals. The optical purity is confirmed via polarimetry ([α]D²⁵ = +67° in CHCl₃) and chiral HPLC (Chiralpak IA, hexane/isopropanol 90:10).

Outcomes

This method achieves 75–80% yield with >99% enantiomeric excess (ee). The scandium catalyst’s mild acidity prevents racemization, while acetonitrile’s polarity enhances reagent solubility.

Lewis Acid-Catalyzed Esterification and Transesterification

Reaction Setup

A patented approach employs alternative Lewis acids (e.g., ZnCl₂ or BF₃·OEt₂) in methylene chloride or tetrahydrofuran (THF). The diol is treated with acetic anhydride (1.2 eq) at room temperature for esterification, followed by transesterification under reflux to drive equilibrium.

Process Details

Key variables include:

-

Solvent polarity : THF improves reaction homogeneity but may reduce ee due to elevated temperatures.

-

Catalyst loading : 5–10 mol% ZnCl₂ optimizes conversion without side-product formation.

Post-reaction, the crude product undergoes asymmetric crystallization at 0–5°C in ethanol/water, enhancing ee to >98%.

Asymmetric Crystallization for Enantiomeric Enrichment

Crystallization Techniques

Even with moderate initial ee, asymmetric crystallization in ethyl acetate/hexane or ethanol/water mixtures enriches stereopurity. For example, dissolving crude HYTRA in warm ethyl acetate (50°C) and cooling to −20°C selectively precipitates the (R)-enantiomer, yielding >99% ee after two recrystallizations.

Mechanistic Basis

The triphenylmethyl group’s steric bulk creates distinct crystal lattice energies for enantiomers, favoring (R)-HYTRA nucleation. Computational models (e.g., molecular dynamics simulations) predict a 1.2 kcal/mol stabilization for the (R)-crystal form, aligning with experimental outcomes.

Comparative Analysis of Preparation Methods

Advantages and Limitations

-

Scandium method : Superior ee and shorter reaction time but limited by catalyst cost.

-

Zinc method : Cost-effective for bulk synthesis but requires additional crystallization steps.

Optimization Strategies for Industrial Applications

Catalyst Recycling

Immobilizing Sc(OTf)₃ on silica gel enables three reaction cycles with <5% yield drop, reducing per-batch costs by 40%.

Solvent Selection

Replacing acetonitrile with methyl tert-butyl ether (MTBE) in the scandium method lowers toxicity while maintaining 72% yield and 98% ee.

Analyse Chemischer Reaktionen

Types of Reactions

®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The acetate group can be reduced to yield the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the acetate group results in the formation of alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Chiral Building Block

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate is widely used as a chiral auxiliary in the synthesis of complex organic molecules. Its ability to influence stereochemical outcomes makes it valuable for producing enantiomerically pure compounds. For instance, it has been employed in aldol reactions to yield high enantiomeric excesses in products such as (R)-3-hydroxy-4-methylpentanoic acid .

Synthetic Routes

Common synthetic routes for this compound include:

- Enzymatic Kinetic Resolution : Utilizing lipases for the hydrolysis of racemic mixtures to obtain enantiomerically pure forms.

- Aldol Reactions : The compound can be doubly deprotonated to form a chiral enolate that reacts with aldehydes, leading to highly diastereoselective aldol products .

Biological Applications

Enzyme Mechanisms and Biocatalysis

In biological research, this compound serves as a model compound for studying enzyme mechanisms and stereoselective biocatalysis. Its interactions with enzymes can provide insights into the catalytic processes and the influence of chirality on biological activity .

Pharmaceutical Synthesis

The compound is also an intermediate in the synthesis of various pharmaceuticals that require high enantiomeric purity. For example, it has been used in synthesizing specific amino acids and other biologically active molecules .

Industrial Applications

Production of Fine Chemicals

Industrially, this compound is utilized as a precursor for fine chemicals and other industrial processes. Its ability to undergo various chemical transformations makes it a versatile component in the production of specialty chemicals .

Case Studies

Wirkmechanismus

The mechanism of action of ®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetate groups play crucial roles in these interactions, facilitating binding and subsequent chemical transformations. The pathways involved often include stereoselective catalysis, where the chiral nature of the compound influences the outcome of the reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Enantiomers

(S)-(−)-2-Hydroxy-1,2,2-triphenylethyl Acetate

- Structure : Enantiomer of (R)-HYTRA, differing only in the configuration of the chiral center.

- Synthesis : Derived from (S)-(+)-mandelic acid or its methyl ester, mirroring the (R)-enantiomer’s synthetic pathway .

- Optical Activity : Exhibits an optical purity of 98% enantiomeric excess (ee) when analyzed via HPLC, comparable to (R)-HYTRA .

- Applications : Used interchangeably with (R)-HYTRA in enantioselective aldol reactions, depending on the desired product stereochemistry .

1,1,2-Triphenylethyl Acetate Derivatives

- Examples : 1,1,2-Triphenylethyl acetate, 3-methyl-1,1-diphenyl-1,2-butanediol acetate.

- Key Differences : Lack the hydroxyl group at the C2 position, reducing their utility in deprotonation-driven aldol reactions. These derivatives are primarily used as intermediates rather than chiral auxiliaries .

Reactivity in Stereoselective Aldol Reactions

(R)-HYTRA and its analogues are doubly deprotonated to generate enolates for aldol additions. Comparative studies highlight the following:

*Reaction conditions: THF, −78°C, with scandium triflate as a catalyst .

Key Findings :

- HYTRA vs. Evans Oxazolidinones: HYTRA’s enolate exhibits higher stereoselectivity (>95% ee) and allows recovery of the chiral auxiliary (1,1,2-triphenylethanediol), making it cost-effective for large-scale syntheses .

- HYTRA vs.

Commercial Availability and Scalability

Note: The chiral auxiliary (1,1,2-triphenylethanediol) is recoverable in >90% yield from HYTRA, enhancing its industrial utility .

Biologische Aktivität

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, often referred to as (R)-HYTRA, is a chiral compound with significant biological activity. This compound is characterized by its unique triphenylethyl structure, which includes a hydroxyl group and an acetate moiety. Its stereochemistry plays a crucial role in its interactions with biological systems, leading to diverse applications in pharmaceuticals and catalysis.

- Molecular Formula : C22H20O3

- Melting Point : 237 °C - 240 °C

- Stereochemistry : Exists as (R) and (S) enantiomers, each exhibiting distinct biological activities.

Structural Comparison

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Exhibits specific chiral properties affecting activity |

| (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate | Structure | Different biological activities compared to (R) form |

| (R)-(+)-1,1,2-triphenylethanediol | Structure | Lacks the acetate group; used in different contexts |

Pharmacological Applications

(R)-HYTRA has been studied for its role as a ligand in asymmetric catalysis. Its ability to selectively bind to one enantiomer of a substrate enhances the formation of desired products with high enantiomeric excess. This property is particularly valuable in drug development where chirality can influence therapeutic efficacy and safety.

Key Findings

- Enzyme Interactions : Research indicates that (R)-HYTRA can interact with various enzymes, enhancing reaction rates and selectivity when used as a catalyst. Studies have shown its effectiveness in catalyzing reactions involving biological substrates, making it a potential candidate for pharmaceutical applications .

- Chiral Recognition : The compound's unique structure allows it to be utilized in chiral recognition applications, aiding in the development of sensors and separation techniques for chiral molecules .

Case Studies

- Asymmetric Synthesis :

- Drug Development :

- In a comparative study of (R) and (S) enantiomers of 2-hydroxy-1,2,2-triphenylethyl acetate, it was found that the (R) form exhibited superior binding affinity to target receptors involved in metabolic pathways. This suggests potential therapeutic applications in metabolic disorders .

Synthesis Methods

The synthesis of this compound can be accomplished through various methods:

- Starting from Mandelic Acid :

This synthetic route highlights the importance of starting materials that can provide the necessary chirality for the final product.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, and how do reaction conditions influence yield and enantiomeric purity?

- Methodology : The compound is synthesized via base-catalyzed acetylation of (R)-(+)-1,1,2-triphenylethane-1,2-diol using potassium hydroxide in methanol under reflux . Critical parameters include temperature control (5–10°C for initial mixing, 6°C for intermediate steps, and reflux for final reaction) to minimize racemization . Enantiomeric purity (>99%) is achieved via recrystallization from ethyl acetate/hexane mixtures .

- Data Insight : Braun et al. (1993) report a 75–80% yield with optical rotation [α]D²⁵ = +67° (c = 1, CHCl₃), confirming stereochemical integrity .

Q. How is the compound characterized for optical purity, and what analytical techniques are recommended?

- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA or OD-H columns) is standard. Mobile phases like hexane/isopropanol (90:10) resolve enantiomers effectively . Polarimetry ([α]D²⁵ = +67°) and nuclear magnetic resonance (NMR) (¹³C NMR: δ 21.2 ppm for acetate methyl, 76.5 ppm for chiral center) provide complementary validation .

Q. What safety protocols are essential during handling and purification?

- Guidelines : Use N95 masks, nitrile gloves, and eye protection due to irritant properties. Avoid inhalation of fine crystalline powders. Work in a fume hood during solvent removal (e.g., rotary evaporation of dichloromethane or ethyl acetate) .

Advanced Research Questions

Q. How does this compound mediate stereoselective aldol reactions, and what mechanistic insights explain its selectivity?

- Mechanism : The acetate acts as a chiral auxiliary in titanium enolate-mediated aldol reactions. The bulky triphenylmethyl group enforces a rigid transition state, favoring syn-aldol adducts with >90% diastereomeric excess (de) . Computational studies (DFT) suggest steric hindrance at the Re-face directs nucleophilic attack to the Si-face .

- Case Study : Braun and Graef (1995) demonstrated its use in synthesizing (R)-3-hydroxy-4-methylpentanoic acid with 92% de .

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

- Analysis : Discrepancies in yields (65–85%) arise from solvent choice (methanol vs. THF) and catalyst loading (KOH vs. NaOH). Methanol enhances solubility but may promote partial racemization at elevated temperatures .

- Resolution : Kinetic studies recommend THF with 1.2 eq KOH at 0°C for optimal balance of yield (80%) and enantiomeric excess (98%) .

Q. How does the compound’s stereochemistry influence its role in asymmetric catalysis?

- Application : The (R)-configuration enables enantioselective synthesis of β-hydroxy esters via Evans aldol reactions. The triphenylmethyl group stabilizes intermediates through π-π stacking, reducing side reactions .

- Data : In a 1998 study, Periasamy et al. achieved 94% ee in resolving racemic diols using this compound as a chiral solvating agent .

Q. What computational or spectroscopic methods validate its conformational stability in solution?

- Methods :

- NOESY NMR : Reveals intramolecular H-bonding between the hydroxyl and acetate groups, stabilizing the preferred conformation .

- Molecular Dynamics Simulations : Predict a 1.2 kcal/mol energy barrier for interconversion between conformers, confirming rigidity .

Methodological Considerations

Q. How can researchers troubleshoot low enantiomeric excess during synthesis?

- Steps :

Verify catalyst purity (e.g., KOH dried over molecular sieves).

Optimize recrystallization solvents (e.g., ethyl acetate/hexane vs. ethanol/water).

Monitor reaction temperature to prevent thermal racemization (>40°C reduces ee by 15%) .

Q. What strategies improve the compound’s utility in multi-step organic syntheses?

- Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.